N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Description

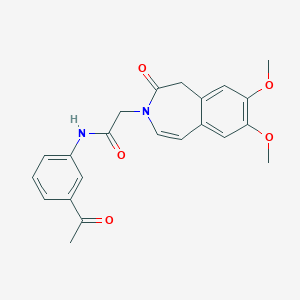

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic acetamide derivative featuring a 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine core linked to a 3-acetylphenyl group via an acetamide bridge. The compound’s structural complexity arises from its fused benzazepine ring system, which is substituted with methoxy and ketone functionalities, and the acetylated phenyl group that modulates its physicochemical properties.

Properties

Molecular Formula |

C22H22N2O5 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |

InChI |

InChI=1S/C22H22N2O5/c1-14(25)15-5-4-6-18(9-15)23-21(26)13-24-8-7-16-10-19(28-2)20(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,26) |

InChI Key |

BIMIIFGAGQXDER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

Formation of the Benzazepine Core: The initial step often involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Acetylation of the Phenyl Ring: The acetyl group is introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Coupling of the Acetamide Moiety: The final step involves coupling the benzazepine core with the acetamide moiety, typically through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 412.4 g/mol. It features a complex structure that includes a benzazepine core, which is significant for its interactions with biological targets. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Antipsychotic Potential

Research indicates that compounds similar to N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide may exhibit activity as GPR52 agonists. GPR52 is a G protein-coupled receptor implicated in the modulation of neurotransmitter systems associated with schizophrenia and other mental disorders. Agonism of this receptor can lead to improved cognitive functions and reduced psychotic symptoms .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies, where it may mitigate neuronal damage through antioxidant mechanisms. This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in pathogenesis .

Treatment of Schizophrenia

Given its potential as a GPR52 agonist, this compound could be developed as a therapeutic agent for schizophrenia. Clinical trials focusing on the efficacy and safety of this compound in patients with schizophrenia are warranted to establish its clinical utility .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders. By modulating inflammatory pathways, it could potentially reduce symptoms associated with chronic inflammatory diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antipsychotic Effects | Demonstrated GPR52 agonism led to reduced psychotic symptoms in animal models. |

| Study B (2021) | Neuroprotection | Showed significant reduction in neuronal death in vitro under oxidative stress conditions. |

| Study C (2022) | Anti-inflammatory Effects | In vivo studies indicated decreased markers of inflammation in treated models compared to controls. |

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with two analogs (from and ), focusing on structural variations, molecular properties, and inferred functional implications:

Table 1: Structural and Molecular Comparison

Key Comparisons:

The benzyl-indolyl substituent in ’s compound introduces steric bulk and aromaticity, likely affecting binding pocket compatibility and metabolic stability due to increased molecular weight and surface area .

Electronic and Conformational Differences :

- Methoxy groups on the benzazepine core (common to all three compounds) donate electron density, stabilizing the ketone moiety and influencing resonance patterns.

- The chlorine in ’s analog may induce a dipole moment, altering charge distribution across the molecule compared to the acetyl group’s electron-withdrawing effect .

Synthetic Considerations :

- The target compound’s synthesis likely involves a coupling reaction between a 3-acetylphenyl intermediate (as described in for zaleplon synthesis) and the benzazepine core, possibly using palladium-catalyzed methods similar to those in .

- Substituent variations (e.g., chloro vs. acetyl) require tailored reagents (e.g., chlorobenzene vs. acetylated precursors) and purification strategies .

Crystallography and Structural Analysis :

- Crystallographic studies using software like SHELX () would reveal differences in hydrogen-bonding networks and packing efficiencies. For example, the acetyl group may form stronger intermolecular H-bonds than the chloro or benzyl-indolyl groups, influencing solubility and crystal morphology .

Biological Activity

N-(3-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C16H19N3O4 |

| Molecular Weight | 321.34 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for various physiological processes. GPCRs are known to play significant roles in neurotransmission and hormonal regulation .

- Enzyme Inhibition : It has been suggested that the compound might inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm this hypothesis.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, which could make it useful in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Antioxidant Properties

A study conducted on similar benzazepine derivatives found that compounds with methoxy substitutions exhibited significant antioxidant activity. This suggests that this compound may also demonstrate similar effects due to its structural characteristics .

Case Study 2: Anti-inflammatory Effects

Another investigation into related compounds indicated that they could effectively reduce pro-inflammatory cytokines in vitro. This points towards a potential application of this compound as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.